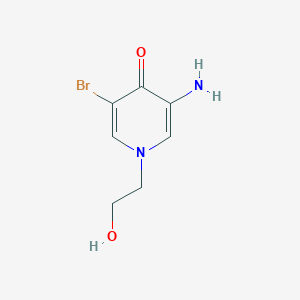
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyethyl group attached to a dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridinone compound followed by the introduction of the amino and hydroxyethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and functional group additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloro-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one: Similar structure with a chlorine atom instead of bromine.
3-Amino-5-fluoro-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one: Contains a fluorine atom in place of bromine.
3-Amino-5-iodo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen atoms.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2-hydroxyethyl)pyridin-4-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10(1-2-11)4-6(9)7(5)12/h3-4,11H,1-2,9H2 |
InChI Key |
BITQCABFEPMOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCO)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



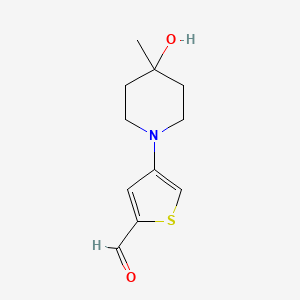
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
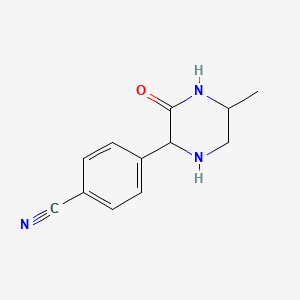

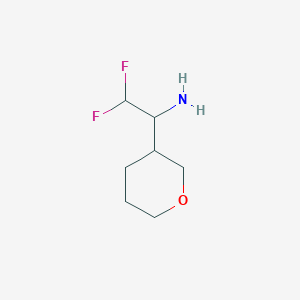
![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)
![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)


![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
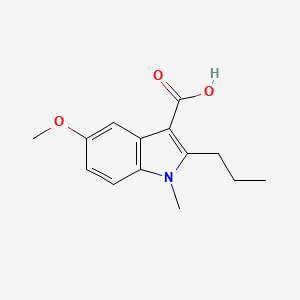
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
